1-(4-Fluoro-2-(methoxymethoxy)phenyl)ethanone
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Overview
Description
1-(4-Fluoro-2-(methoxymethoxy)phenyl)ethanone is an organic compound with the molecular formula C10H11FO3 It is characterized by the presence of a fluoro group and a methoxymethoxy group attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-(methoxymethoxy)phenyl)ethanone typically involves the reaction of 4-fluoro-2-(methoxymethoxy)benzaldehyde with an appropriate reagent to introduce the ethanone group. One common method is the Friedel-Crafts acylation reaction, where the benzaldehyde is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of solvents to facilitate the reaction and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-(methoxymethoxy)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of 4-fluoro-2-(methoxymethoxy)benzoic acid.
Reduction: Formation of 1-(4-fluoro-2-(methoxymethoxy)phenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluoro-2-(methoxymethoxy)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-(methoxymethoxy)phenyl)ethanone involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to biological effects. The methoxymethoxy group may influence the compound’s solubility and bioavailability, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluoro-2-methoxyphenyl)ethanone: Similar structure but lacks the methoxymethoxy group.
1-(4-Fluorophenyl)-2-phenyl-ethanone: Contains a phenyl group instead of the methoxymethoxy group.
2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone: Contains a bromo group instead of the methoxymethoxy group.
Uniqueness
1-(4-Fluoro-2-(methoxymethoxy)phenyl)ethanone is unique due to the presence of both the fluoro and methoxymethoxy groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups can lead to distinct properties and interactions compared to similar compounds.
Properties
IUPAC Name |
1-[4-fluoro-2-(methoxymethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-7(12)9-4-3-8(11)5-10(9)14-6-13-2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOOPAHWAHUMRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)OCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734876 |
Source
|
Record name | 1-[4-Fluoro-2-(methoxymethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925922-96-9 |
Source
|
Record name | 1-[4-Fluoro-2-(methoxymethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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